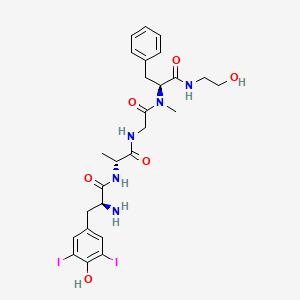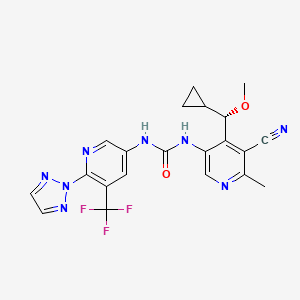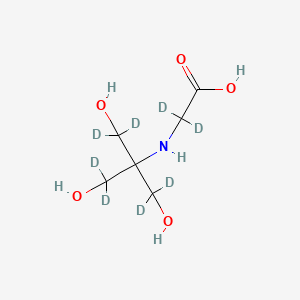
Tricine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricine-d8, also known as N-[tris(hydroxymethyl)methyl]glycine-d8, is a deuterium-labeled analog of Tricine. It is widely used in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and medicine. The incorporation of deuterium atoms into the Tricine molecule enhances its stability and allows for precise quantitation in various analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricine-d8 involves the deuteration of Tricine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is carried out under controlled conditions to ensure complete deuteration and high purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the safety and efficiency of the reaction. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Tricine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield deuterated oxides, while reduction may produce deuterated alcohols or amines. Substitution reactions can result in a wide range of deuterated derivatives.
Aplicaciones Científicas De Investigación
Tricine-d8 has numerous applications in scientific research, including:
Chemistry: Used as a buffer in electrophoresis and chromatography due to its stable isotopic composition.
Biology: Employed in studies involving protein separation and analysis, particularly in mass spectrometry.
Medicine: Utilized in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
Mecanismo De Acción
The mechanism of action of Tricine-d8 is primarily related to its role as a buffer and stabilizing agent. The deuterium atoms in this compound provide enhanced stability and resistance to metabolic degradation. This makes it an ideal tracer in pharmacokinetic studies, allowing researchers to track the distribution and metabolism of drugs in the body. The molecular targets and pathways involved include interactions with enzymes and transport proteins that facilitate the movement and transformation of the compound within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Tricine: The non-deuterated form of Tricine, commonly used as a buffer in biochemical applications.
Glycine-d8: Another deuterium-labeled amino acid used in similar research applications.
Tris(hydroxymethyl)aminomethane-d8: A deuterated buffer compound with similar properties to Tricine-d8
Uniqueness of this compound
This compound stands out due to its specific isotopic labeling, which provides unique advantages in analytical and research applications. The deuterium atoms enhance the stability and allow for precise quantitation, making it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C6H13NO5 |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-[[1,1,3,3-tetradeuterio-2-[dideuterio(hydroxy)methyl]-1,3-dihydroxypropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2 |
Clave InChI |
SEQKRHFRPICQDD-SVYQBANQSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O |
SMILES canónico |
C(C(=O)O)NC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


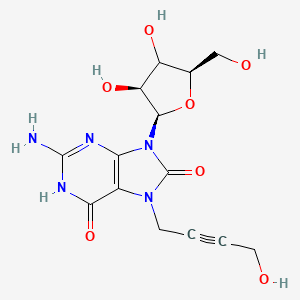
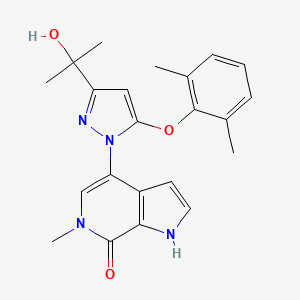

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
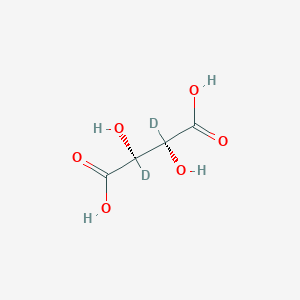

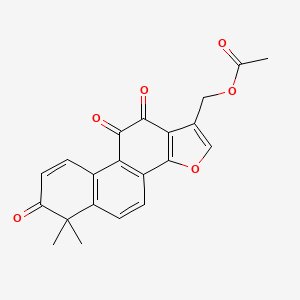
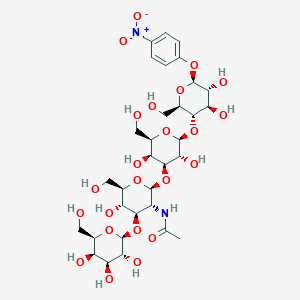
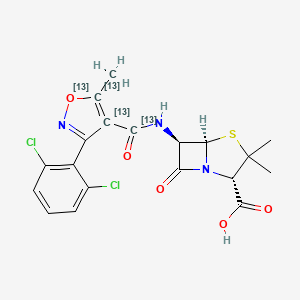
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
